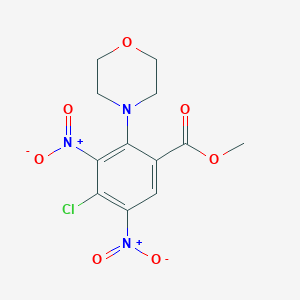
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, morpholinyl, and dinitro groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-2-(morpholin-4-yl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the morpholinyl group can enhance solubility and bioavailability. The chloro group can facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Methyl 4-chloro-2-(morpholin-4-yl)benzoate: Lacks the dinitro groups, resulting in different reactivity and applications.
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the morpholinyl group, affecting its solubility and biological interactions.
Methyl 4-chloro-2-(piperidin-4-yl)-3,5-dinitrobenzoate: Substitutes the morpholinyl group with a piperidinyl group, altering its chemical and biological properties.
Uniqueness: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and morpholinyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
929194-12-7 |
|---|---|
Fórmula molecular |
C12H12ClN3O7 |
Peso molecular |
345.69 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-morpholin-4-yl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H12ClN3O7/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3 |
Clave InChI |
SCSGXGJKDBLURJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1N2CCOCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


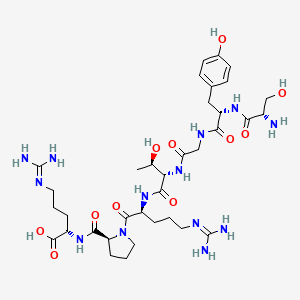
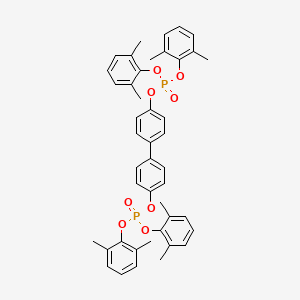
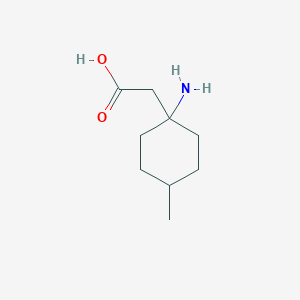
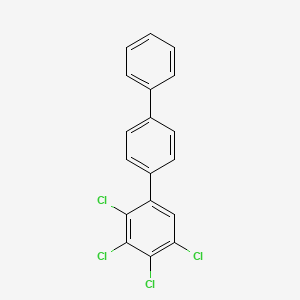
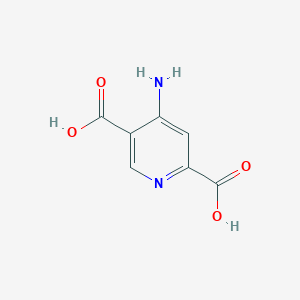
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)

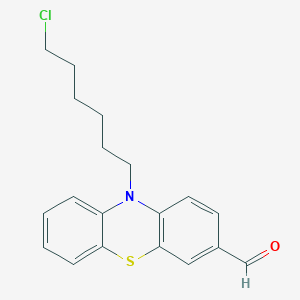
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


